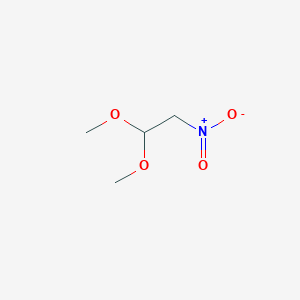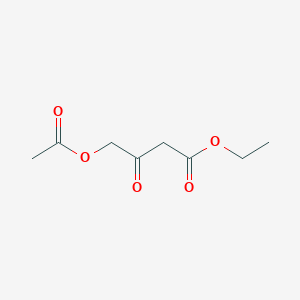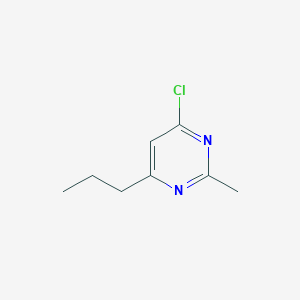
3-Chlorobenzoyl cyanide
Übersicht
Beschreibung
3-Chlorobenzoyl cyanide is an organic compound with the molecular formula C8H4ClNO. It is a derivative of benzoyl cyanide, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chlorobenzoyl cyanide can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield. The raw materials, including 3-chlorobenzoyl chloride and sodium cyanide, are handled with strict safety protocols due to their hazardous nature .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chlorobenzoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to 3-chlorobenzylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted benzoyl derivatives.
Hydrolysis: 3-Chlorobenzoic acid and hydrogen cyanide.
Reduction: 3-Chlorobenzylamine.
Wissenschaftliche Forschungsanwendungen
3-Chlorobenzoyl cyanide is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Used in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-chlorobenzoyl cyanide involves its reactivity with nucleophiles. The cyanide group can act as an electrophile, facilitating the formation of new carbon-nitrogen bonds. This reactivity is exploited in various synthetic pathways to create complex organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Benzoyl Cyanide: Lacks the chlorine substituent, making it less reactive in certain nucleophilic substitution reactions.
4-Chlorobenzoyl Cyanide: Similar structure but with the chlorine atom at the fourth position, which can influence its reactivity and physical properties.
3-Bromobenzoyl Cyanide: Contains a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness: 3-Chlorobenzoyl cyanide is unique due to the presence of the chlorine atom at the third position, which enhances its reactivity in nucleophilic substitution reactions compared to benzoyl cyanide. This makes it a valuable intermediate in the synthesis of various organic compounds .
Eigenschaften
IUPAC Name |
3-chlorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRKVHGBNVCVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475188 | |
| Record name | 3-Chlorobenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26152-02-3 | |
| Record name | 3-Chlorobenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)](/img/structure/B1600810.png)
![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)










